2-cyano-N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
2-cyano-N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-8-9-17(10-14(13)2)21-19(22)16(12-20)11-15-6-4-5-7-18(15)23-3/h4-10,16H,11H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDBEBIWAOVBEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(CC2=CC=CC=C2OC)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamide typically involves a multi-step process. One common method starts with the reaction of 3,4-dimethylbenzylamine with 2-methoxybenzaldehyde to form an imine intermediate. This intermediate is then subjected to a cyanation reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide, under controlled conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-cyano-N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-cyano-N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations :
- Substituent Position Effects : The 2-methoxyphenyl group in the target compound vs. the 3-methoxyphenyl in its analog () may alter electronic properties and steric interactions, impacting solubility or receptor binding.
- Comparison with Propanil: Propanil (N-(3,4-dichlorophenyl)propanamide) is a herbicide with a simpler structure, lacking the cyano and methoxy substituents.
Biological Activity
2-cyano-N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamide, a compound with the molecular formula C19H20N2O2 and a molecular weight of approximately 308.38 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its anticancer potential. Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Anticancer Activity
Research indicates that compounds with similar structures often target specific cellular pathways involved in cancer progression. The following table summarizes the observed IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds in various cancer cell lines:
| Compound Name | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 1.93 | |
| Compound B | HCT-116 (Colon) | 2.84 | |
| This compound | Various | TBD | TBD |
The mechanism by which this compound exerts its effects is likely multifaceted. It may involve:
- Inhibition of Proliferation : Similar compounds have been shown to inhibit key signaling pathways that promote cell division.
- Induction of Apoptosis : Evidence suggests that this compound could trigger apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death.
- Cell Cycle Arrest : Flow cytometry analyses have indicated that certain derivatives can arrest cancer cells in the G1 phase of the cell cycle, preventing further proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Key findings include:
- Dimethyl Substitution : The presence of dimethyl groups on the phenyl ring has been associated with enhanced cytotoxic activity.
- Electronegative Groups : The introduction of electronegative substituents on the aromatic rings can significantly influence biological activity, enhancing interactions with target proteins.
Study 1: Cytotoxicity Evaluation
A study conducted on a series of related compounds demonstrated that those with similar structural motifs to this compound exhibited cytotoxic effects against various cancer cell lines. The results indicated that modifications to the phenyl rings could lead to increased potency against specific targets.
Study 2: Molecular Docking Studies
Molecular docking simulations have been employed to predict how this compound interacts with key proteins involved in cancer pathways. These studies suggest that the compound may bind effectively to targets such as COX-2 and iNOS, which are implicated in inflammation and tumor progression.
Q & A
Q. What are the optimal synthetic routes for 2-cyano-N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)propanamide?
- Methodological Answer : The synthesis typically involves sequential substitution and condensation reactions. For example:
Substitution Reaction : React 3,4-dimethylaniline with a cyanoacetylating agent (e.g., cyanoacetic acid) under alkaline conditions to introduce the cyano group .
Arylation : Use palladium-catalyzed C–H activation to introduce the 2-methoxyphenyl group at the β-position of the propanamide backbone. GP2 methods (Pd(OAc)₂, Ag₂CO₃, 110°C) yield 82% purity after silica gel chromatography (petroleum ether:DCM:EtOAc = 3:6:0.5) .
- Key Data : HRMS (EI) m/z = 465.1686 (M⁺) aligns with calculated C₂₈H₂₃N₃O₄ .
Q. How is the compound characterized using spectroscopic methods?
- Methodological Answer :
- 1H NMR : Peaks at δ 7.25–6.80 ppm (aromatic protons), δ 3.85 ppm (methoxy group), δ 2.25 ppm (dimethylphenyl CH₃) .
- 13C NMR : Carbons at δ 168.9 ppm (amide carbonyl), δ 118.2 ppm (cyano group) .
- HRMS : Confirm molecular ion [M⁺] and isotopic patterns to rule out impurities .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions involving volatile intermediates .
- Waste Disposal : Segregate organic waste containing cyano groups and submit to licensed hazardous waste facilities .
Advanced Research Questions
Q. How can regioselective functionalization challenges during synthesis be addressed?
- Methodological Answer :
- Directing Groups : Introduce temporary directing groups (e.g., pyridylmethoxy) to control arylation sites .
- Catalytic Systems : Optimize Pd/ligand ratios (e.g., Pd(OAc)₂ with bidentate ligands) to enhance β-C–H activation selectivity over competing pathways .
- Data Contradiction Note : Some protocols report lower yields (<50%) due to steric hindrance from 3,4-dimethylphenyl groups; iterative catalyst screening is advised .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer :
- Assay Validation : Re-evaluate antioxidant (e.g., DPPH radical scavenging) and anti-inflammatory (e.g., carrageenan-induced edema) assays under standardized conditions .
- Structural Analogs : Compare activity of 2-cyano-propanamide derivatives (e.g., GPR183-targeting analogs with 3,4-difluorophenyl groups) to isolate substituent-specific effects .
- Key Insight : The 2-methoxy group may reduce bioavailability in vivo despite in vitro potency, necessitating pharmacokinetic studies .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2) or G-protein-coupled receptors. Focus on hydrogen bonding between the cyano group and catalytic residues .
- QSAR Models : Train models using descriptors like Hammett constants (σ) for substituents (e.g., 3,4-dimethylphenyl σ = +0.56) to predict bioactivity .
- Data Table :
| Substituent Position | LogP | IC₅₀ (COX-2, μM) | Reference |
|---|---|---|---|
| 2-Methoxy | 2.8 | 12.4 | |
| 3,4-Dimethyl | 3.1 | 18.9 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
